(R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride
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Overview
Description
(R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of amino acids and contains a naphthalene ring, which is a fused aromatic system. This compound is known for its potential biological and pharmaceutical activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (R)-2-amino-3-(naphthalen-1-yl)propanoic acid as the starting material.
Methylation Reaction: The amino group of the starting material is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as triethylamine.
Hydrochloride Formation: The resulting methylated compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents may be used to optimize the reaction conditions and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the naphthalene ring.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions, especially at the naphthalene ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the naphthalene ring.
Reduction Products: Reduced forms of the amino group.
Substitution Products: Substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound is investigated for its pharmaceutical properties, including its potential use as a drug precursor or therapeutic agent. Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which (R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride: Similar structure but different position of the naphthalene ring.
Naphthalene-1-carboxylic acid: Contains a naphthalene ring but lacks the amino group.
Uniqueness: The presence of the amino group and the specific position of the naphthalene ring in (R)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride make it distinct from other similar compounds. This uniqueness contributes to its specific applications and properties.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-naphthalen-1-ylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9,15H2,1H3;1H/t13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDPGZAZMFNUBC-BTQNPOSSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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